2-Butyne, 1,1-diethoxy-4-methoxy-
Description
2-Butyne, 1,1-diethoxy-4-methoxy- is an organoalkyne derivative featuring a triple bond (C≡C) at the second carbon position, with diethoxy (–OCH₂CH₃) groups at the terminal carbons (C1 and C1') and a methoxy (–OCH₃) group at C2.
Properties
CAS No. |
53281-61-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,1-diethoxy-4-methoxybut-2-yne |
InChI |
InChI=1S/C9H16O3/c1-4-11-9(12-5-2)7-6-8-10-3/h9H,4-5,8H2,1-3H3 |
InChI Key |
RPHVAZTVNMEAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CCOC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyne, 1,1-diethoxy-4-methoxy- can be synthesized through several methods. One common approach involves the reaction of 2-butyne-1,4-diol with diethyl sulfate and sodium methoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of 2-Butyne, 1,1-diethoxy-4-methoxy- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Butyne, 1,1-diethoxy-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or diethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium hydride (NaH) or other strong bases are often used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Butyne, 1,1-diethoxy-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyne, 1,1-diethoxy-4-methoxy- involves its interaction with various molecular targets. The compound can undergo nucleophilic attack due to the presence of electron-withdrawing groups, making it reactive towards nucleophiles. This reactivity is exploited in various synthetic pathways to form new chemical bonds and structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s distinct features include:
- Alkyne backbone : Enhances reactivity in click chemistry or polymerization compared to alkenes or alkanes.
- Ether substituents : Diethoxy groups may increase hydrophobicity and steric hindrance, while the methoxy group at C4 could influence electronic effects.
Key analogs for comparison (based on evidence):
1-Butene, 4-(1-Ethoxyethoxy)- (CAS: 92827-20-8): Shares ethoxyether substituents but differs in backbone (alkene vs. alkyne) and substituent positions .
Methionyl Butyrate and o-Methioxythiophenol: Methoxy/ethoxy-containing compounds from food additive specifications; highlights stability and solubility trends in functionalized molecules .
Physical and Chemical Properties
Key Findings :
- The alkyne backbone in 2-Butyne, 1,1-diethoxy-4-methoxy- likely increases reactivity toward nucleophiles or metal catalysts compared to 1-Butene’s alkene .
- Diethoxy groups may reduce solubility in polar solvents relative to 2-Butanone’s carbonyl group, which enhances water miscibility .
- Methoxy substituents in food additives (e.g., o-Methioxythiophenol) demonstrate stability under acidic conditions, suggesting similar resilience in the target compound .
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